5-((Cyclopentylthio)methyl)furan-2-carboxylic acid
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Overview
Description
5-((Cyclopentylthio)methyl)furan-2-carboxylic acid is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Cyclopentylthio)methyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with cyclopentylthiomethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((Cyclopentylthio)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
5-((Cyclopentylthio)methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-((Cyclopentylthio)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The cyclopentylthio group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The furan ring may also participate in π-π interactions or hydrogen bonding, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid: A simpler furan derivative without the cyclopentylthio group.
5-Methyl-2-furancarboxylic acid: Similar structure but with a methyl group instead of the cyclopentylthio group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, making it more reactive in certain conditions.
Uniqueness
5-((Cyclopentylthio)methyl)furan-2-carboxylic acid is unique due to the presence of the cyclopentylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, making it more suitable for certain applications in drug development and material science.
Properties
Molecular Formula |
C11H14O3S |
---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
5-(cyclopentylsulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H14O3S/c12-11(13)10-6-5-8(14-10)7-15-9-3-1-2-4-9/h5-6,9H,1-4,7H2,(H,12,13) |
InChI Key |
NHCQIIPQDXZUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SCC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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